(6-chloro-1H-benzo[d]imidazol-2-yl)methanol CAS number
(6-chloro-1H-benzo[d]imidazol-2-yl)methanol CAS number
An In-depth Technical Guide to (6-chloro-1H-benzo[d]imidazol-2-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of (6-chloro-1H-benzo[d]imidazol-2-yl)methanol, a key heterocyclic intermediate within the esteemed benzimidazole class of compounds. The benzimidazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis for numerous therapeutic agents. This document, authored from the perspective of a Senior Application Scientist, delves into the essential technical details of this compound, including its chemical identity, synthesis methodologies, potential applications in drug discovery, and detailed experimental protocols. We will explore both foundational and modern synthetic approaches, explain the rationale behind experimental choices, and situate the compound's utility within the broader context of developing novel therapeutics targeting a range of biological pathways.
Introduction: The Significance of the Benzimidazole Scaffold
The benzimidazole ring system, which consists of a benzene ring fused to an imidazole ring, is a privileged pharmacophore in drug development.[1] Its structural similarity to naturally occurring purines allows it to readily interact with a variety of biological macromolecules, leading to a broad spectrum of pharmacological activities. Benzimidazole derivatives have been successfully developed as antiviral, antifungal, anticancer, antihistamine, and antihypertensive agents.[2]
(6-chloro-1H-benzo[d]imidazol-2-yl)methanol, bearing a strategic chlorine substituent and a versatile hydroxymethyl group, serves as a pivotal building block for accessing more complex and functionally diverse benzimidazole derivatives. The chloro-group can modulate the electronic properties and metabolic stability of the molecule, while the methanol moiety at the 2-position offers a reactive handle for further chemical elaboration. This guide aims to provide the core knowledge base required for effectively utilizing this compound in a research and development setting.
Physicochemical Properties and Identification
Accurate identification is the first step in any rigorous scientific investigation. The key identifiers and properties for (6-chloro-1H-benzo[d]imidazol-2-yl)methanol are summarized below. Note that due to IUPAC naming conventions, this compound is sometimes referred to as (5-chloro-1H-benzo[d]imidazol-2-yl)methanol in supplier catalogs, but they refer to the same chemical structure.
| Property | Value | Source |
| CAS Number | 6953-65-7 | [3][4][5] |
| Molecular Formula | C₈H₇ClN₂O | [4][6] |
| Molecular Weight | 182.61 g/mol | [4] |
| IUPAC Name | (6-chloro-1H-benzimidazol-2-yl)methanol | [6] |
| Synonyms | 6-Chloro-1H-benzimidazole-2-methanol | [6] |
| Physical Form | Solid |
Synthesis Methodologies
The synthesis of the benzimidazole core is a well-established area of organic chemistry. The most common and foundational approach is the condensation of an o-phenylenediamine with a carboxylic acid or its derivative, a method known as the Phillips-Ladenburg synthesis.[7]
Foundational Synthesis: Condensation Reaction
The primary route to synthesizing (6-chloro-1H-benzo[d]imidazol-2-yl)methanol involves the condensation of 4-chloro-1,2-benzenediamine with a two-carbon building block containing a hydroxyl group, such as glycolic acid (hydroxyethanoic acid). The reaction is typically conducted under acidic conditions with heating to drive the dehydration and subsequent cyclization.[5][8]
A detailed protocol for this synthesis is provided in Section 6.0. The general workflow is depicted below.
Caption: General workflow for the synthesis of (6-chloro-1H-benzo[d]imidazol-2-yl)methanol.
Modern Synthetic Enhancements
While the foundational methods are reliable, modern chemistry seeks to improve efficiency, yield, and environmental friendliness.
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Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times from hours to minutes and often improves product yields.[7][8]
-
Nano-Catalysis: Employing nanocatalysts, such as zinc oxide nanoparticles (ZnO-NPs), can enhance reaction rates, improve yields, and allow for easier catalyst recycling, aligning with green chemistry principles.[9]
-
Surfactant-Assisted Synthesis: Performing the reaction in aqueous micellar media using surfactants can facilitate the reaction of hydrophobic substrates in water, avoiding the need for volatile organic solvents.[2]
Applications in Research and Drug Development
(6-chloro-1H-benzo[d]imidazol-2-yl)methanol is not typically an end-product therapeutic but rather a crucial intermediate for the synthesis of more complex, biologically active molecules. Its value lies in the versatility of the benzimidazole core and the reactive potential of its functional groups.
Role as a Core Scaffold
The benzimidazole nucleus is a privileged scaffold for targeting a multitude of biological systems. Researchers leverage this core to design libraries of compounds for screening against various diseases. The chlorine atom at the 6-position influences the molecule's electronic distribution and lipophilicity, which can be critical for receptor binding and pharmacokinetic properties. The 2-methanol group is a key site for synthetic elaboration to introduce different pharmacophoric elements.
Potential Therapeutic Targets
Derivatives synthesized from or related to (6-chloro-1H-benzo[d]imidazol-2-yl)methanol have shown activity in several key therapeutic areas:
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Oncology: Benzimidazoles are extensively studied as anticancer agents.[1] They can function as kinase inhibitors, targeting enzymes like EGFR and HER2, or as inhibitors of other crucial cellular machinery like topoisomerase I.[10][11][12]
-
Immunomodulation: Novel chloro-benzimidazole regioisomers have been synthesized and evaluated as selective agonists for the Cannabinoid Type 2 (CB2) receptor, which is a key target for regulating inflammatory and immune responses without psychoactive side effects.[13]
-
Neuroscience: Certain benzimidazole derivatives have been identified as positive allosteric modulators of GABA-A receptors, which are central to treating conditions like anxiety and epilepsy.[14]
The diagram below illustrates the role of the core compound as a launchpad for developing targeted therapies.
Caption: Development of targeted agents from the core benzimidazole scaffold.
Experimental Protocol: Synthesis
This section provides a detailed, self-validating protocol for the synthesis of (6-chloro-1H-benzo[d]imidazol-2-yl)methanol, adapted from established literature procedures.[5]
Objective: To synthesize (6-chloro-1H-benzimidazol-2-yl)methanol via condensation.
Materials:
-
4-chloro-1,2-benzenediamine (1.0 eq.)
-
Glycolic acid (hydroxyethanoic acid) (1.2 eq.)
-
Xylene (solvent)
-
3N Hydrochloric Acid (HCl)
-
Ammonia solution
-
Tert-butyl methyl ether (MTBE)
-
Deionized water
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Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, filtration apparatus, pH paper.
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine 4-chloro-1,2-benzenediamine (1.0 eq.) and glycolic acid (1.2 eq.) in xylene.
-
Reflux: Heat the mixture to reflux (approximately 140-150 °C) and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cooling and Acidification: Once the reaction is complete, cool the mixture to approximately 60 °C.
-
Acid Wash: Slowly add 3N hydrochloric acid to the reaction mixture. This step protonates the product and helps in separating it from non-basic impurities.
-
Neutralization and Precipitation: Carefully adjust the pH of the aqueous layer to 7-8 by the slow addition of an ammonia solution while stirring. The neutral product will precipitate out of the solution.
-
Isolation: Collect the solid precipitate by vacuum filtration.
-
Washing: Wash the collected solid sequentially with deionized water and then with cold tert-butyl methyl ether to remove residual aqueous and organic impurities.
-
Drying: Dry the final product under a vacuum to yield (6-chloro-1H-benzimidazol-2-yl)methanol.
Validation: The identity and purity of the product should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and Melting Point analysis.
Safety, Handling, and Storage
As with all chemical reagents, (6-chloro-1H-benzo[d]imidazol-2-yl)methanol should be handled with appropriate care in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Avoid inhalation of dust and direct contact with skin and eyes.
-
Storage: Store the compound in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents. Recommended storage temperature is often refrigerated (2-8°C) for long-term stability.
Conclusion
(6-chloro-1H-benzo[d]imidazol-2-yl)methanol is a compound of significant strategic value for medicinal chemists and drug development professionals. Its straightforward synthesis, combined with the proven therapeutic potential of the benzimidazole scaffold, makes it an indispensable starting material. By understanding its properties, synthesis, and the rationale behind its application, researchers can effectively leverage this molecule to engineer the next generation of targeted therapeutics for a wide range of human diseases.
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